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Introduction
Vatalanib (also known as PTK787/ZK 222584) is an orally bioavailable, small molecule inhibitor

of multiple protein tyrosine kinases.[1][2] It primarily functions as an anti-angiogenic agent by

targeting the vascular endothelial growth factor receptors (VEGFRs).[1] Angiogenesis, the

formation of new blood vessels, is a critical process for tumor growth, invasion, and metastasis.

Vatalanib has been extensively investigated in numerous clinical trials for the treatment of

various solid tumors, including metastatic colorectal cancer.[1][3] This technical guide provides

an in-depth overview of the kinase inhibition profile of Vatalanib dihydrochloride, including

quantitative inhibition data, detailed experimental methodologies, and visual representations of

its mechanism of action.

Core Mechanism of Action
Vatalanib exerts its anti-angiogenic effects by selectively inhibiting the tyrosine kinase domains

of all known VEGFRs (VEGFR-1, -2, and -3).[4][5] It is particularly potent against VEGFR-2

(KDR), a key mediator of VEGF-induced endothelial cell proliferation, migration, and survival.[6]

[7][8] In addition to the VEGFR family, Vatalanib also demonstrates inhibitory activity against

other receptor tyrosine kinases implicated in tumorigenesis, including the platelet-derived

growth factor receptor-beta (PDGFR-β) and c-Kit.[1][2] This multi-targeted profile allows

Vatalanib to disrupt multiple signaling pathways involved in tumor angiogenesis and growth.
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Kinase Inhibition Profile: Quantitative Data
The inhibitory activity of Vatalanib against a panel of protein kinases has been quantified using

various in vitro assays. The half-maximal inhibitory concentration (IC50) values, which

represent the concentration of the drug required to inhibit 50% of the kinase activity, are

summarized in the table below.

Target Kinase IC50 (nM) Notes

VEGFR-2 (KDR) 37 Cell-free assay.[6][7][8]

VEGFR-1 (Flt-1) 77 [8][9]

VEGFR-3 (Flt-4) 660 [9]

PDGFR-β 580 [7][9]

c-Kit 730 [6][7][9]

c-Fms 1400 [9]

Flk 270 [6][7]

Signaling Pathway Inhibition
Vatalanib's primary mechanism of action involves the blockade of the VEGF signaling cascade.

By inhibiting VEGFRs, Vatalanib prevents the autophosphorylation of the receptors upon ligand

binding, thereby blocking downstream signaling pathways crucial for angiogenesis.
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VEGF Signaling Pathway Inhibition by Vatalanib
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Workflow for In Vitro Kinase Inhibition Assay
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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